1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester is a chemical compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Lacks the methoxy group, which may affect its chemical and biological properties.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-nitrophenyl)-, ethyl ester: The presence of a nitro group can significantly alter its chemical behavior and biological activity.
Properties
CAS No. |
91857-55-5 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 4-amino-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)12-10(14)11(15-16-12)8-4-6-9(18-2)7-5-8/h4-7H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
NNWJZAJQSKWKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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